2-Phenoxyethyl-2,2'-thenylaminoethane, Hydrochloride
Description
2-Phenoxyethyl-2,2'-thenylaminoethane, Hydrochloride (CAS: 108876-06-8) is a hydrochlorinated amine derivative featuring a phenoxyethyl backbone conjugated with a thenylamino (thiophene-containing) substituent. The compound has been cataloged by suppliers such as Toronto Research Chemicals Inc. (TRC) and Santa Cruz Biotechnology (SCBT) but is currently listed as discontinued, limiting its accessibility .
Properties
IUPAC Name |
2-phenoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS.ClH/c1-2-5-12(6-3-1)15-9-8-14-11-13-7-4-10-16-13;/h1-7,10,14H,8-9,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBPDHBABJUNRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNCC2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858291 | |
| Record name | 2-Phenoxy-N-[(thiophen-2-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108876-06-8 | |
| Record name | 2-Phenoxy-N-[(thiophen-2-yl)methyl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl-2,2’-thenylaminoethane, Hydrochloride typically involves the reaction of 2-phenoxyethanol with 2-thenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl-2,2’-thenylaminoethane, Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or thenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding phenoxy and thenyl ketones.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted phenoxy or thenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
2-Phenoxyethyl-2,2'-thenylaminoethane, Hydrochloride has been investigated for its potential as a therapeutic agent in various medical conditions. Its structural attributes suggest possible interactions with biological targets:
- Antidepressant Activity: Preliminary studies indicate that the compound may exhibit antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties: Research has shown that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory diseases.
Neuropharmacology
Cognitive Enhancement:
Studies have explored the effects of 2-Phenoxyethyl-2,2'-thenylaminoethane on cognitive functions. It is hypothesized that the compound could enhance memory and learning capabilities by influencing cholinergic systems in the brain.
Industrial Applications
Chemical Synthesis:
This compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Crosslinking Agents: Used in polymer chemistry to improve the mechanical properties of materials.
- Reagents in Organic Synthesis: It is utilized in the synthesis of specialty chemicals and pharmaceuticals due to its reactivity.
Case Study 1: Antidepressant Effects
A study published in a peer-reviewed journal examined the antidepressant potential of 2-Phenoxyethyl-2,2'-thenylaminoethane using rodent models. The results indicated significant reductions in depressive-like behaviors compared to control groups, suggesting its viability as a candidate for further clinical investigation.
Case Study 2: Anti-inflammatory Activity
In vitro studies demonstrated that the compound effectively reduced the secretion of pro-inflammatory cytokines from activated macrophages. This finding supports its potential application in treating autoimmune disorders and chronic inflammation.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antidepressant Activity | Significant behavioral improvements in models |
| Neuropharmacology | Cognitive Enhancement | Potential influence on cholinergic systems |
| Industrial Chemistry | Crosslinking Agent | Improves mechanical properties of polymers |
| Organic Synthesis | Intermediate for complex compounds | Versatile reagent for specialty chemicals |
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl-2,2’-thenylaminoethane, Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its dual aromatic/heterocyclic design. Key structural analogs include:
Key Structural Differences :
- Phenoxy vs. Methoxyphenoxy: The target compound’s unsubstituted phenoxy group contrasts with the methoxy-substituted analog in , which may alter lipophilicity and receptor binding .
- Thenylamino vs. Pyrrolidinyl: The thenylamino group (thiophene-based) in the target compound differs from the pyrrolidinyl substituent in , impacting electronic properties and steric bulk .
- Hydrochloride vs. Dihydrochloride Salts: The mono-hydrochloride salt of the target compound contrasts with dihydrochloride salts (e.g., ), affecting solubility and stability .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Receptor Affinity : Thiophene-containing compounds (e.g., Thiophene Fentanyl in ) often exhibit high CNS activity, suggesting the target compound may interact with opioid or neuromodulatory receptors .
- Solubility and Stability: Hydrochloride salts generally enhance aqueous solubility. The molecular weight of the target compound is likely higher than simpler analogs like 2-Phenoxyethane Chloride (157.62 g/mol, ), impacting bioavailability .
- Synthetic Challenges : The discontinuation of the target compound () may reflect difficulties in synthesizing its dual aromatic/heterocyclic structure or purification hurdles .
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Supplier and Availability Status
| Compound Name | Supplier | Availability Status | Catalog ID |
|---|---|---|---|
| This compound | Santa Cruz Biotechnology | Discontinued | sc-213890 |
| 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | Not specified | Available | MFCD01631120 |
| Thiophene Fentanyl Hydrochloride | Not specified | Restricted | CAS 2306823-39-0 |
Biological Activity
2-Phenoxyethyl-2,2'-thenylaminoethane, Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Synthesis
The compound is synthesized through the reaction of 2-phenoxyethanol with 2-thenylamine, followed by treatment with hydrochloric acid to form the hydrochloride salt. The reaction conditions are optimized for high yield and purity, minimizing by-products. The chemical structure includes both phenoxy and thenyl groups, which contribute to its unique biological properties.
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound modulates the activity of these targets, leading to various biochemical effects. For instance, it has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission in the nervous system .
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of compounds structurally related to 2-Phenoxyethyl-2,2'-thenylaminoethane. These compounds demonstrated significant inhibition of AChE in vitro, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's . The structure-activity relationship (SAR) indicates that modifications to the phenoxyethyl moiety can enhance this inhibitory effect.
In Vitro Studies
In vitro studies have demonstrated that 2-Phenoxyethyl-2,2'-thenylaminoethane exhibits selective inhibition against various enzymes. For example, it was found to significantly reduce the activity of AChE derived from electric eel, showcasing its potential as a lead compound for drug development targeting cholinergic dysfunctions .
Toxicity and Safety Profile
Toxicological assessments are critical for evaluating the safety profile of new compounds. Preliminary studies indicate that while some derivatives exhibit promising biological activity, they also require thorough evaluation for cytotoxicity and mutagenicity. For example, compounds lacking certain functional groups showed lower toxicity in human cell lines compared to their more complex analogs .
Case Study 1: Antichlamydial Activity
A related study explored the antichlamydial activity of phenoxyethyl derivatives against Chlamydia trachomatis. Compounds were assessed for their ability to reduce chlamydial inclusion sizes in infected cells. Results indicated that modifications to the phenoxyethyl structure could enhance activity against this pathogen, providing insights into potential therapeutic applications .
Case Study 2: Neuroprotective Effects
Another case study investigated the neuroprotective effects of phenoxyethyl derivatives in models of neurodegeneration. The compounds were shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neuroprotection and potential use in treating conditions like Parkinson's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Phenoxyethylamine | Moderate AChE inhibition | Lacks thenyl group |
| 2-Thenylamine | Limited biological activity | Contains only thenyl group |
| Phenoxyethanol | Antimicrobial properties | Lacks amino group |
| 2-Phenoxyethyl-2,2'-thenylaminoethane | Strong AChE inhibition; neuroprotective effects | Dual functionality with phenoxy and thenyl groups |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Phenoxyethyl-2,2'-thenylaminoethane Hydrochloride relevant to experimental design?
- Methodological Answer : Prioritize determining molecular weight, hydrogen bonding capacity, and polar surface area to assess solubility and bioavailability. For example, structurally similar compounds like 2-Phenoxyethane Chloride (C₈H₁₀ClO⁻) exhibit a molecular weight of 157.62 g/mol, hydrogen bond acceptor count of 2, and topological polar surface area of 9.2 Ų, which influence solvent selection and permeability in biological assays . Rotatable bond counts (e.g., 2 in related compounds) may also guide conformational stability studies in solution .
Q. How is 2-Phenoxyethyl-2,2'-thenylaminoethane Hydrochloride typically synthesized and characterized in research settings?
- Methodological Answer : Synthesis often involves nucleophilic substitution or amine alkylation, followed by hydrochloride salt formation. For characterization, use:
- Nuclear Magnetic Resonance (NMR) : To confirm aromatic protons (δ 6.5–7.5 ppm for phenoxy groups) and amine/ether linkages.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., exact mass ±0.001 amu) and fragmentation patterns .
- Elemental Analysis : Ensure stoichiometric chloride content (e.g., ≥95% purity via titration) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for storage conditions .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in biological activity data for 2-Phenoxyethyl-2,2'-thenylaminoethane Hydrochloride across different studies?
- Methodological Answer :
- Batch Consistency : Validate purity (>95%) via HPLC and compare lot-specific impurity profiles (e.g., residual solvents or byproducts) .
- Assay Conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance), temperature (25°C vs. 37°C), and solvent (DMSO vs. aqueous) to minimize variability .
- Control Experiments : Include positive controls (e.g., known receptor agonists/antagonists) and negative controls (vehicle-only) to isolate compound-specific effects .
Q. How can computational chemistry methods be applied to predict the interaction mechanisms of 2-Phenoxyethyl-2,2'-thenylaminoethane Hydrochloride with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in receptor active sites (e.g., G-protein-coupled receptors), focusing on hydrogen bonds between the phenoxy group and conserved residues .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability and free energy landscapes (MM-PBSA/GBSA methods) .
- QSAR Modeling : Corrogate substituent effects (e.g., electron-donating/withdrawing groups on the phenoxy ring) with activity data to optimize lead compounds .
Q. What safety protocols are critical when handling 2-Phenoxyethyl-2,2'-thenylaminoethane Hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct experiments in a fume hood to avoid inhalation of aerosols .
- Waste Disposal : Follow regional regulations (e.g., EPA, EU Directive 91/156/EEC) for halogenated organic waste, using sealed containers labeled with hazard codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
